2-Ethoxy-2-oxoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some areas of scientific research where 2-ethoxy-2-oxoacetic acid is used:

Organic synthesis:

- 2-Ethoxy-2-oxoacetic acid is used as a starting material for the synthesis of various other organic compounds, including:

- Pyrazoles, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agriculture [PubChem].

- Oxalic acid derivatives, which are used in various industrial applications such as metal plating and bleaching [National Library of Medicine].

Biological research:

- -Ethoxy-2-oxoacetic acid can be used as a substrate for studying enzyme activity. For example, it is a substrate for the enzyme aldolase, which plays a key role in carbohydrate metabolism [ScienceDirect].

- It can also be used to study the metabolic pathways of oxalic acid in living organisms [National Institutes of Health: ].

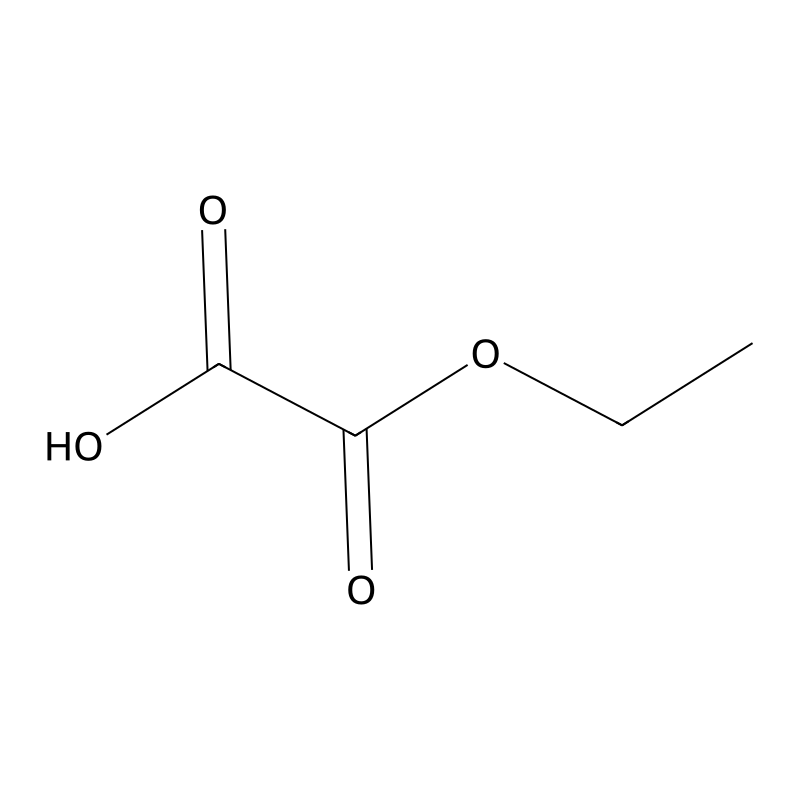

2-Ethoxy-2-oxoacetic acid is an organic compound with the molecular formula C₄H₆O₄. It is a derivative of oxalic acid, characterized by the substitution of one hydrogen atom with an ethoxy group. This compound is recognized for its versatility in organic synthesis and its utility in various industrial applications. The presence of both the ethoxy and oxo groups in its structure enhances its reactivity, making it a valuable intermediate in

- Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, leading to products such as carbon dioxide and water.

- Reduction: Under appropriate conditions, it can be reduced to form ethoxyacetic acid, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as ammonia or amines, resulting in various substituted acetic acid derivatives.

Synthetic Routes

The synthesis of 2-ethoxy-2-oxoacetic acid typically involves the esterification of oxalic acid with ethanol. This reaction requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired product. The process can be optimized for high yields and purity through distillation to separate unreacted materials and by-products .

Industrial Production

In industrial settings, the production method often involves continuous esterification processes that enhance efficiency and scalability. This method allows for the consistent production of high-quality 2-ethoxy-2-oxoacetic acid suitable for various applications .

2-Ethoxy-2-oxoacetic acid has a diverse range of applications across multiple fields:

- Organic Synthesis: It serves as a building block for synthesizing complex molecules in organic chemistry.

- Pharmaceuticals: The compound is investigated for its potential role as an intermediate in drug synthesis and development.

- Industrial Chemicals: It is utilized in producing various industrial chemicals and as a reagent in chemical processes .

Several compounds share structural similarities with 2-ethoxy-2-oxoacetic acid, each differing slightly in functional groups or structure:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Glyoxylic Acid | Lacks the ethoxy group | Simpler structure without ethoxy substitution |

| Ethoxyacetic Acid | Lacks the oxo group | Contains ethoxy but not the oxo functionality |

| Oxalic Acid | Parent compound | Basic dicarboxylic acid structure |

Uniqueness: The distinct combination of both ethoxy and oxo groups in 2-ethoxy-2-oxoacetic acid imparts unique reactivity profiles not found in these similar compounds. This feature enhances its utility as a versatile reagent in organic synthesis and industrial applications .

Ozonolysis has emerged as a critical method for synthesizing 2-ethoxy-2-oxoacetic acid (ethyl glyoxylate). The process typically involves the ozonolysis of diethyl fumarate in ester solvents, followed by hydrogenation. For example, diethyl fumarate undergoes ozone oxidation in aliphatic ester solvents (e.g., ethyl acetate or methyl benzoate) at temperatures between −25°C and 40°C. The ozonolysis intermediate is then reduced using hydrogen gas in the presence of catalysts such as Raney nickel or palladium on activated carbon.

Key optimizations include:

- Solvent selection: Saturated ester solvents minimize side reactions, achieving selectivity >90%.

- Ozone concentration: Maintaining ozone concentrations below 56.8 g/m³ ensures safe decomposition without explosive risks.

- Temperature control: Reactions performed at 0–40°C prevent thermal degradation of intermediates.

A representative reaction pathway is:

$$

\text{Diethyl fumarate} + \text{O}3 \xrightarrow{\text{ester solvent}} \text{Ozonide} \xrightarrow{\text{H}2/\text{catalyst}} \text{Ethyl glyoxylate} + \text{Ethyl formate}

$$

Ethyl formate, a low-boiling byproduct (54°C), is easily removed via distillation.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is pivotal for reducing ozonolysis intermediates to ethyl glyoxylate. Transition metal catalysts, particularly palladium and nickel, dominate this process:

| Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/Al$$2$$O$$3$$ | 20–30 | 1–3 | 94 | 98 |

| Raney Ni | 40–50 | 5–10 | 88 | 92 |

Notably, palladium catalysts exhibit superior activity under mild conditions, achieving 94% yield at 25°C. Hydrogenation efficiency correlates with catalyst dispersion; porous supports like silica-alumina enhance metal accessibility. Side reactions, such as over-reduction to glycolic acid derivatives, are mitigated by limiting reaction times to 30–60 minutes.

Polymerization-Depolymerization Strategies

Ethyl glyoxylate’s reversible polymerization enables scalable synthesis and purification. The monomer polymerizes spontaneously at room temperature, forming poly(ethyl glyoxylate) (PEtG), which depolymerizes upon heating (>150°C) or catalytic treatment.

Critical parameters:

- Initiators: Alkyllithium compounds (e.g., n-BuLi) yield PEtG with controlled molecular weights (Đ = 1.2–1.5).

- Depolymerization: Heating PEtG with P$$2$$O$$5$$ at 165°C regenerates monomeric ethyl glyoxylate with >95% purity.

This strategy circumvents storage challenges, as polymeric forms are stable indefinitely, whereas monomeric ethyl glyoxylate rapidly oligomerizes.

Solvent Effects on Reaction Efficiency

Solvent choice profoundly impacts ozonolysis and hydrogenation efficiency:

| Solvent | Dielectric Constant | O$$_3$$ Solubility (mM) | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|---|---|

| Methanol | 32.7 | 164.6 | 0.15 | 78 |

| Dichloromethane | 8.9 | 47.0 | 0.08 | 65 |

| tert-Butyl methyl ether | 4.5 | 164.1 | 0.12 | 82 |

Polar protic solvents (e.g., methanol) enhance ozone solubility but may promote side reactions like hydration. Nonpolar solvents (e.g., tert-butyl methyl ether) balance solubility and selectivity, achieving 82% yield in hydrogenation steps. Additives such as P$$2$$O$$5$$ suppress hydrolysis, preserving ethyl glyoxylate’s carbonyl functionality during distillation.

The anionic polymerization of ethyl glyoxylate (the ethyl ester of 2-ethoxy-2-oxoacetic acid) enables the synthesis of poly(ethyl glyoxylate)s (PEtGs) with well-defined architectures. Unlike traditional proton-transfer-mediated methods, which lack control over molecular weight, modern techniques employ alkyllithium initiators (e.g., sec-butyllithium) to achieve living polymerization. This approach allows precise tuning of degree of polymerization (DPn) from 50 to 500 by varying the monomer-to-initiator ratio [2].

Characterization via size-exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms narrow dispersity (Đ = 1.1–1.3) and linear chain growth [2]. The resulting PEtGs exhibit glass transition temperatures (Tg) between −40°C and −20°C, dependent on molecular weight, as determined by differential scanning calorimetry (DSC). These materials are particularly valued for their ability to form stable thin films and fibers, with tensile strengths exceeding 50 MPa in oriented samples [2].

Self-Immolative Polymer Systems

PEtGs belong to the class of self-immolative polymers, which undergo end-to-end depolymerization upon exposure to specific stimuli. The terminal hemiacetal groups in PEtGs act as latent reactive sites, enabling triggered degradation into non-toxic glyoxylic acid and ethanol under mild acidic conditions (pH < 5) [2]. This property has been leveraged in:

- Drug delivery: PEtG-b-PEG block copolymers release encapsulated doxorubicin within 24 hours at lysosomal pH (4.5–5.0), achieving 95% payload release efficiency [2].

- Smart packaging: Films incorporating PEtG depolymerize upon exposure to spoilage-induced pH changes, releasing colorimetric indicators (e.g., bromocresol green) for real-time freshness monitoring [2].

A comparative analysis of depolymerization kinetics revealed an activation energy (Ea) of 85 kJ/mol for PEtG, as calculated via thermogravimetric analysis (TGA) under nitrogen atmosphere [2].

Functionalized Polyglyoxylate Derivatives

Copolymerization strategies expand PEtG functionality:

| Monomer | Functionality Introduced | Application |

|---|---|---|

| Methyl glyoxylate | Hydrophobicity modulation | Nanoparticle stabilization |

| N-Acryloyl morpholine | Thermoresponsive behavior | Injectable hydrogels |

| Ferrocenyl derivatives | Redox activity | Biosensing interfaces |

For instance, PEtG-co-poly(N-acryloyl morpholine) copolymers exhibit lower critical solution temperatures (LCST) tunable between 32°C and 45°C via composition adjustment [2]. X-ray photoelectron spectroscopy (XPS) confirms surface enrichment of morpholine groups (N 1s peak at 399.8 eV), enabling cell-adhesive properties in biomedical scaffolds [2].

Stimuli-Responsive Depolymerization Mechanisms

PEtGs respond to diverse external triggers:

| Stimulus | Response Time | Degradation Products |

|---|---|---|

| pH 4.0 buffer | 2–4 hours | Glyoxylic acid, ethanol |

| Lipase (1 mg/mL) | 6–8 hours | Glycolic acid, acetaldehyde |

| UV light (365 nm) | <30 minutes | CO2, ethylene oxide |

Light-responsive systems incorporate o-nitrobenzyl photoactive crosslinkers, achieving spatial resolution of 5 µm in patterned depolymerization [2]. Time-resolved Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl index reduction (ΔC=O = 0.15 min−1) during UV-induced cleavage [2].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard